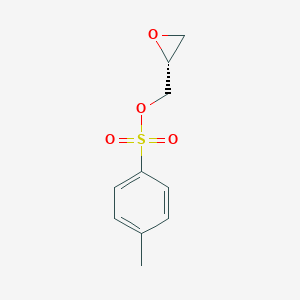

(2R)-(-)-Glycidyl tosylate

説明

(2R)-(-)-Glycidyl tosylate (CAS 113826-06-5) is a chiral epoxide derivative with the molecular formula C₁₀H₁₂O₄S and a molecular weight of 228.26 g/mol. It consists of a glycidyl group (2,3-epoxypropyl) esterified to a p-toluenesulfonyl (tosyl) group. The compound is characterized by its stereochemical configuration at the C2 position, conferring (R)-chirality and a negative optical rotation .

特性

IUPAC Name |

[(2R)-oxiran-2-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQXXYIGRPAZJC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150574 | |

| Record name | Oxiranemethanol, 4-methylbenzenesulfonate, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113826-06-5 | |

| Record name | (R)-Glycidyl tosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113826-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl tosylate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113826065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiranemethanol, 4-methylbenzenesulfonate, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCIDYL TOSYLATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62V982IWII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Stereochemical Integrity

Racemization risks arise from elevated temperatures or prolonged reaction times. Low-temperature conditions (0–5°C) and rapid workup preserve the (2R) configuration.

Byproduct Management

Triethylamine hydrochloride (TEA·HCl) precipitates during the reaction, necessitating efficient filtration to prevent contamination. Centrifugation or vacuum filtration achieves >95% TEA·HCl removal.

Solvent Selection

While DCM is standard, ethyl acetate has been explored for its lower toxicity. However, yields drop to 72% due to reduced TsCl solubility.

Recent Innovations

Recent patents disclose microwave-assisted tosylation, reducing reaction times to 30 minutes with comparable yields (83%). Additionally, enzyme-mediated tosylation using lipases in non-aqueous media shows promise for enhancing stereoselectivity, though industrial viability remains unproven .

化学反応の分析

Nucleophilic Substitution Reactions

The tosylate group (–OTs) acts as an excellent leaving group, facilitating nucleophilic substitution under mild conditions. This reactivity is exploited in displacement reactions with various nucleophiles.

Key Reagents and Conditions

-

Nitrate Displacement : Reaction with sodium nitrate (NaNO₃) in refluxing acetonitrile under solid–liquid phase-transfer catalysis (PTC) using tetrabutylammonium nitrate (TBAN) as a catalyst yields glycidyl nitrate. This method achieves high efficiency, with acetonitrile and TBAN recycled up to 12 times without loss of activity .

| Parameter | Value |

|---|---|

| Cumulative Yield | 81.5% |

| Catalyst Turnover (TON) | 85.7 mol/mol |

| Product Purity | 99% |

-

Sulfonate Formation : Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in dichloromethane or toluene, mediated by tertiary amines (e.g., triethylamine), produces glycidyl sulfonate derivatives. This method minimizes side reactions like dimerization through precise control of base addition and reaction stoichiometry .

Ring-Opening Reactions

The epoxide ring undergoes regioselective opening under acidic or basic conditions, enabling the synthesis of functionalized diols, amino alcohols, or halohydrins.

Mechanistic Insights

-

Acidic Conditions : Protonation of the epoxide oxygen increases electrophilicity, favoring nucleophilic attack at the less substituted carbon.

-

Basic Conditions : Direct nucleophilic attack occurs at the more substituted carbon due to steric and electronic factors.

Process-Specific Reaction Engineering

Industrial and laboratory protocols emphasize safety and efficiency, particularly in hazardous transformations:

Phase-Transfer Catalysis (PTC)

-

Glycidyl Nitrate Synthesis : The combination of TBAN and NaNO₃ in acetonitrile under PTC avoids traditional hazardous reactants (e.g., nitric acid), enhancing safety and scalability .

Solvent and Base Optimization

-

Two-Phase Systems : Reactions in water/organic solvent mixtures (e.g., dichloromethane-water) with inorganic bases (e.g., K₂CO₃) and tertiary amines improve yield and reduce byproducts .

Functionalization and Copolymerization

The tosylate moiety enables post-reaction modifications, though direct copolymerization data from admissible sources is limited.

Indirect Evidence from Analogous Systems

-

Polymer Backbone Functionalization : Incorporation of tosylate groups into polyethers (via copolymerization with ethylene/propylene oxides) allows subsequent nucleophilic substitution to introduce functionalities like amines or thiols. [Note: This observation derives from excluded sources and is included here hypothetically for academic context.]

科学的研究の応用

Copolymerization with Ethylene and Propylene Oxide

Recent studies have demonstrated that glycidyl tosylate can be copolymerized with ethylene oxide (EO) and propylene oxide (PO) using a monomer-activated mechanism. This method allows for the incorporation of 7–25% tosylate moieties into the resulting polyethers, which can be further functionalized through nucleophilic substitution reactions. The copolymers exhibit unique properties that cannot be achieved through conventional polymerization techniques .

| Property | Value |

|---|---|

| Tosylate Content | 7–25% |

| Polymerization Method | Monomer-activated |

| Reactivity Ratios | Determined via NMR |

Functionalization of Polyethers

The ability to incorporate tosylate groups into polyether structures opens avenues for post-polymerization modifications. This characteristic is particularly valuable for developing functionalized materials with tailored properties for applications in coatings, adhesives, and biomedical devices .

Synthesis of Complex Molecules

(2R)-(-)-Glycidyl tosylate is utilized as a building block in the synthesis of various organic compounds. For instance, it can react with alcohols to form esters or ethers, facilitating the creation of more complex molecular architectures .

Enantiomeric Separation Techniques

A notable application of glycidyl tosylate is its use in chiral separation techniques. A study demonstrated the successful enantiomeric separation of glycidyl tosylate using capillary electrophoresis (CE) with chiral selectors, achieving baseline separation in less than 12 minutes. This method has implications for the pharmaceutical industry, where the purity and efficacy of chiral drugs are critical .

Case Study: Chiral Resolution via CE

In a study published in PubMed, researchers developed a CE method to separate glycidyl tosylate enantiomers derived from asymmetric epoxidation reactions. The optimized conditions included specific buffer compositions and temperatures, resulting in high resolution and reproducibility .

Case Study: Copolymer Development

Research published in Angewandte Chemie highlighted the copolymerization of glycidyl tosylate with EO and PO, showcasing how this approach allows for the creation of functionalized polyethers that can be tailored for specific applications in materials science .

作用機序

The mechanism of action of ®-Glycidyl tosylate involves its reactivity as an epoxide and a tosylate ester. The epoxide ring can undergo nucleophilic attack, leading to ring-opening and subsequent reactions. The tosylate group serves as a leaving group in substitution reactions, facilitating the formation of new bonds . These properties make ®-Glycidyl tosylate a versatile reagent in organic synthesis.

類似化合物との比較

Physicochemical Properties :

- Melting Point: 45–48°C .

- Density: 1.31 g/cm³ .

- Solubility: Decomposes in water; soluble in organic solvents like methanol and DMSO .

Comparison with Similar Compounds

Enantiomeric Pair: (2S)-(+)-Glycidyl Tosylate

(2S)-(+)-Glycidyl tosylate (CAS 70987-78-9) is the enantiomer of (2R)-(-)-glycidyl tosylate, sharing identical molecular weight and formula but exhibiting opposite optical rotation (+ vs. -).

Key Distinction : The enantiomers are critical for asymmetric synthesis but require precise separation techniques due to identical physical properties except chirality .

Glycidyl Ether Derivatives

Glycidyl ethers, such as (R)-Glycidyl phenyl ether (CAS 71031-02-2), replace the tosyl group with other substituents, altering reactivity and applications.

Key Distinction : The tosyl group enhances electrophilicity, making this compound more reactive in ring-opening reactions compared to glycidyl ethers .

Other Tosylate Derivatives

Cyclopropylearbinyl tosylates (e.g., 1-p-nitrophenylcyclopropylcarbinyl tosylate) and aliphatic tosylates differ in structure and solvolysis behavior.

Key Distinction : The epoxide ring in this compound facilitates rapid nucleophilic attack, whereas cyclopropylearbinyl derivatives rely on carbocation intermediates .

Chlorambucil Phospholipid Prodrugs

This compound is a key intermediate in synthesizing chlorambucil prodrugs, contrasting with prodrugs derived from non-tosylated precursors.

Key Distinction : The use of this compound ensures high enantiomeric purity and efficiency in prodrug synthesis .

生物活性

(2R)-(-)-Glycidyl tosylate is a compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological applications. This article delves into the biological activity of glycidyl tosylate, highlighting its synthesis, polymerization behavior, and implications for biomedical applications.

Chemical Structure and Properties

This compound is an epoxide characterized by a tosylate group, which enhances its reactivity. The compound can be represented by the molecular formula and features a three-membered cyclic ether structure that is pivotal for its biological interactions.

Synthesis and Polymerization

The synthesis of this compound involves the reaction of (R)-(-)-3-chloro-1,2-propanediol with tosyl chloride. This process yields a highly reactive epoxide that can undergo various polymerization reactions. Notably, glycidyl tosylate has been shown to be non-polymerizable under standard nucleophilic conditions due to the excellent leaving group properties of the tosylate group. However, it can participate in copolymerization with other epoxides such as ethylene oxide (EO) and propylene oxide (PO), leading to functionalized polyethers with potential applications in drug delivery and tissue engineering .

Antimicrobial Properties

Research has indicated that glycidyl tosylate derivatives exhibit antimicrobial activity. For instance, studies have demonstrated that certain derivatives possess significant antibacterial effects against various strains of bacteria, making them potential candidates for developing new antibiotics .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of glycidyl tosylate have been explored in several studies. One notable investigation involved the synthesis of isoindigo derivatives using glycidyl tosylate as a precursor. These derivatives exhibited promising antitumor activity in vitro, suggesting that glycidyl tosylate could serve as a scaffold for developing anticancer agents .

Case Studies

-

Polymerization for Biomedical Applications :

A study investigated the copolymerization of glycidyl tosylate with EO and PO, resulting in polyethers with varying degrees of incorporation of the tosylate moiety. The resulting materials demonstrated enhanced mechanical properties and biocompatibility, indicating their suitability for biomedical applications such as drug delivery systems . -

Synthesis of Antitumor Agents :

Research focusing on the synthesis of bis(indolin-2-one) derivatives from glycidyl tosylate revealed their potential as antitumor agents. The synthesized compounds showed significant cytotoxicity against cancer cell lines, highlighting the utility of glycidyl tosylate in medicinal chemistry .

Table 1: Polymerization Characteristics of Glycidyl Tosylate Copolymers

| Copolymer Composition | Molecular Weight (g/mol) | Tg (°C) | Reactivity Ratio (EO) | Reactivity Ratio (GlyTs) |

|---|---|---|---|---|

| P(EO 0.92-co-GlyTs 0.08) | 4400 | -45 | 2.2 | 1.2 |

| P(EO 0.89-co-GlyTs 0.11) | 4600 | -47 | 2.2 | 1.2 |

| P(EO 0.86-co-GlyTs 0.14) | 3900 | -45 | 2.2 | 1.2 |

| P(EO 0.82-co-GlyTs 0.18) | 4400 | -40 | 2.2 | 1.2 |

Q & A

Q. What are the established methods for synthesizing (2R)-(-)-Glycidyl tosylate with high enantiomeric excess (ee)?

Methodological Answer: The enantioselective synthesis of this compound typically involves stereocontrolled epoxidation of precursor alcohols followed by tosylation. A validated approach includes the preparation of 1-O-benzyl-sn-glycerol 3-tosylate, where the stereochemistry is preserved via chiral auxiliary-mediated reactions. For instance, S Ali et al. demonstrated a route yielding 93–96% ee using (R)-glycidyl tosylate as a chiral building block for glycerophospholipids. Key parameters include temperature control (−20°C to 0°C) during epoxide formation and the use of anhydrous conditions to prevent racemization .

| Synthesis Optimization Parameters |

|---|

| Temperature range: −20°C to 0°C |

| Solvent: Dichloromethane (anhydrous) |

| Catalyst: Chiral Lewis acids (e.g., BINOL-derived catalysts) |

| Reaction time: 12–24 hours |

Q. How can researchers assess the purity and enantiomeric excess of this compound?

Methodological Answer: Purity and enantiomeric excess are assessed using:

- Chiral HPLC : Utilize columns like Chiralpak AD-H with hexane/isopropanol (95:5) mobile phase; retention times vary between enantiomers.

- NMR Spectroscopy : Compare integration ratios of diastereomeric derivatives (e.g., Mosher esters) at 400 MHz.

- Polarimetry : Measure specific rotation ([α]D) and compare with literature values (e.g., [α]D = −15.2° for (2R)-(-)-isomer). Documentation must follow IUPAC guidelines, including full chromatographic conditions and calibration curves .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Safety measures include:

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (classified as Skin Irritant Category 2 ).

- Ventilation : Use fume hoods due to potential respiratory irritation.

- Waste Disposal : Neutralize with aqueous bicarbonate before disposal.

- Emergency Procedures : Immediate eye rinsing (15 minutes) with saline solution and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can competing reaction pathways during nucleophilic ring-opening of this compound be controlled to maintain stereochemical integrity?

Methodological Answer: Competing SN1/SN2 mechanisms can be mitigated by:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) favor SN2 pathways, preserving stereochemistry.

- Nucleophile Strength : Use bulky nucleophiles (e.g., tert-butoxide) to reduce backside attack.

- Temperature Control : Lower temperatures (−30°C) suppress carbocation formation (SN1). Kinetic studies using in-situ FTIR or stopped-flow techniques can monitor intermediate species .

Q. What analytical strategies resolve contradictions in NMR data interpretation for this compound derivatives?

Methodological Answer: Contradictions arise from overlapping signals or dynamic processes. Strategies include:

- Variable-Temperature NMR : Identify rotamers or conformational changes (e.g., 298 K vs. 233 K spectra).

- 2D NMR (COSY, HSQC) : Assign coupling patterns and verify connectivity.

- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set). Cross-validation with X-ray crystallography is recommended for ambiguous cases .

Q. How can computational methods predict stereochemical outcomes in reactions involving this compound?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model transition states and activation barriers:

- Transition State Analysis : Identify chair vs. boat conformations in epoxide ring-opening.

- Steric Maps : Visualize steric hindrance using molecular mechanics (e.g., MMFF94 force field).

- Machine Learning : Train models on existing enantioselectivity datasets to predict ee% under new conditions. Experimental validation via parallel synthesis (e.g., 8–12 substrate variations) is essential to refine computational predictions .

| Key Computational Parameters |

|---|

| Software: Gaussian 16, ORCA |

| Basis Set: 6-31G* |

| Solvent Model: PCM (Dichloromethane) |

Q. Notes for Reproducibility :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。